(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile
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Description
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C24H15ClN2S and its molecular weight is 398.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, Frolov et al. (2005) explored the reduction of similar compounds, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, with structures confirmed by X-ray diffraction analysis (Frolov et al., 2005).
Photophysical Properties and Applications
The study of photophysical properties and potential applications of these compounds is another key area of research. Eltyshev et al. (2021) developed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, which exhibited a wide range of fluorescent colors and intensities depending on the substituents. These compounds showed multifunctional properties with potential applications in biological experiments (Eltyshev et al., 2021).
Biological Activity
The biological activity of acrylonitrile derivatives has been a focus of several studies. For example, Shen De-long (2010) synthesized novel compounds demonstrating significant fungicidal activity against Colletotrichum gossypii (Shen De-long, 2010). Additionally, Matiichuk et al. (2022) investigated the anticancer properties of similar derivatives, finding that certain compounds showed moderate action against breast cancer cell lines (Matiichuk et al., 2022).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of these compounds have also been explored through molecular docking and quantum chemical calculations. Viji et al. (2020) conducted a detailed analysis using density functional theory and molecular docking to study the antimicrobial activity of a related molecule (Viji et al., 2020).
Acetylcholinesterase Inhibitors
Another significant application of these compounds is in the development of acetylcholinesterase inhibitors. De la Torre et al. (2012) described (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as a new class of selective inhibitors of acetylcholinesterase, indicating potential therapeutic applications (De la Torre et al., 2012).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2S/c25-22-9-5-4-8-20(22)14-21(15-26)24-27-23(16-28-24)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-14,16H/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAGGWJTDMWMP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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